Comprehensive Technical Guide on (E)-5-Chloropent-2-ene: Chemical Properties, Structural Dynamics, and Synthetic Applications
Comprehensive Technical Guide on (E)-5-Chloropent-2-ene: Chemical Properties, Structural Dynamics, and Synthetic Applications
Executive Summary
(E)-5-Chloropent-2-ene (CAS: 10524-07-9) is a highly versatile, bifunctional aliphatic building block widely utilized in advanced organic synthesis, pharmaceutical drug development, and polymer chemistry[1][2]. Characterized by a trans-substituted double bond and a terminal primary chloride, this homoallylic compound serves as a critical electrophilic alkylating agent. This whitepaper provides an in-depth analysis of its physicochemical properties, structural nuances, and field-proven synthetic methodologies, designed specifically for application scientists and synthetic chemists.
Structural and Physicochemical Profiling
Quantitative Data Summary
Accurate physicochemical data is critical for predicting the behavior of (E)-5-chloropent-2-ene during distillation, extraction, and reaction scaling. The following table consolidates its core properties:
| Property | Value | Reference |
| IUPAC Name | (E)-5-chloropent-2-ene | [1] |
| CAS Registry Number | 10524-07-9 | [1],[3] |
| Molecular Formula | C₅H₉Cl | [1],[3] |
| Molecular Weight | 104.58 g/mol | [1],[3] |
| Density | 0.899 - 0.901 g/cm³ | [4],[3] |
| Boiling Point | 105.4 °C - 109 °C (at 760 mmHg) | [4],[3] |
| Refractive Index | 1.432 - 1.4335 | [4],[3] |
| XLogP3 (Lipophilicity) | 2.2 | [5] |
Structural Dynamics: The Homoallylic Advantage
(E)-5-chloropent-2-ene features a trans-substituted alkene (C2=C3) separated from the terminal chloride (C5) by a single sp³-hybridized methylene bridge (C4)[1][6].
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Homoallylic vs. Allylic Reactivity: Unlike allylic chlorides, which are prone to rapid Sₙ1 solvolysis and Sₙ2' rearrangements due to carbocation resonance stabilization, the homoallylic nature of 5-chloropent-2-ene isolates the C-Cl bond from the π-system. This structural isolation ensures that the molecule primarily undergoes predictable, classical Sₙ2 nucleophilic substitutions without unwanted allylic shifting[2][6].
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Stereochemical Integrity: The (E)-geometry (trans) minimizes steric hindrance compared to its (Z)-counterpart, offering a linear spatial trajectory that is often critical when grafting this pentenyl moiety onto complex, sterically demanding pharmaceutical scaffolds[6].
Synthetic Methodologies and Mechanistic Pathways
The most reliable, scalable, and atom-economical method for synthesizing (E)-5-chloropent-2-ene is the dehydroxylative chlorination of its precursor alcohol, (E)-pent-3-en-1-ol [7].
Protocol: Dehydroxylative Chlorination via Thionyl Chloride
Step 1: Setup and Reagent Loading
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Action: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser under an inert argon atmosphere. Add (E)-pent-3-en-1-ol (1.0 equiv) and anhydrous pyridine (1.1 equiv) in anhydrous dichloromethane (DCM). Chill the mixture to 0 °C using an ice-water bath.
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Causality: Pyridine acts as an indispensable acid scavenger. Without it, the liberated HCl would undergo electrophilic Markovnikov addition across the C=C double bond, yielding dichloropentane impurities[2]. The 0 °C temperature mitigates the highly exothermic formation of the chlorosulfite intermediate and prevents undesired elimination side-reactions (e.g., formation of 1,3-pentadiene).
Step 2: Thionyl Chloride Addition
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Action: Add thionyl chloride (SOCl₂, 1.05 equiv) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature strictly below 5 °C.
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Causality: Dropwise addition controls the vigorous evolution of SO₂ and HCl gases. Strict thermal control prevents localized superheating, which could thermodynamically isomerize the (E)-alkene to the less stable (Z)-isomer.
Step 3: Reaction Progression and Validation
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Action: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2-3 hours.
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Self-Validating System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (9:1) solvent system and a KMnO₄ stain. The starting alcohol will appear as a low-Rf spot (due to hydrogen bonding), while the product chloride will migrate near the solvent front. The complete disappearance of the low-Rf spot provides real-time validation of reaction completion.
Step 4: Workup and Purification
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Action: Quench the reaction carefully with ice-cold water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via short-path distillation (BP ~105 °C)[3].
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Causality: The sequential acidic and basic washes ensure the complete removal of both the pyridine catalyst and any acidic byproducts, preventing auto-catalytic degradation or polymerization of the product during distillation.
Mechanistic Visualization
Synthetic workflow and mechanistic pathway for the chlorination of (E)-pent-3-en-1-ol.
Reactivity and Application in Advanced Synthesis
(E)-5-chloropent-2-ene is a highly prized intermediate due to its orthogonal reactivity sites: the electrophilic carbon-chlorine bond and the nucleophilic/reactive π-bond[2].
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Nucleophilic Substitution (Sₙ2): The primary homoallylic chloride is an excellent electrophile. It readily alkylates amines, alkoxides, and enolates to install a trans-pentenyl chain into drug candidates[2][6].
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Organometallic Reagent Formation: It can be converted into a homoallylic Grignard reagent (5-magnesiopent-2-ene chloride) using magnesium turnings in anhydrous ether. This is particularly useful for nucleophilic additions to carbonyls in late-stage natural product synthesis[6].
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Electrophilic Addition: The isolated double bond can undergo halogenation (e.g., with Br₂) or hydrohalogenation (e.g., with HBr) to yield heavily functionalized, multi-halogenated aliphatic chains[2].
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Radical Pathways: It is frequently utilized in radical cyclizations and polymer chemistry for creating specialty coatings and cross-linked materials[2][6].
Core reactivity map of (E)-5-chloropent-2-ene across various synthetic pathways.
Handling, Stability, and Safety Protocols
As a potent alkylating agent and flammable liquid, (E)-5-chloropent-2-ene requires stringent safety protocols[6].
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Toxicity: It is a skin and eye irritant. All manipulations must be performed in a certified fume hood using appropriate nitrile or butyl rubber gloves.
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Storage: To prevent slow polymerization or oxidation of the double bond, the compound must be stored at 2-8 °C (refrigerated) in a dark, tightly sealed container under an inert atmosphere (Nitrogen or Argon)[6].
References
-
2-Pentene, 5-chloro-, (2E)- | C5H9Cl - PubChem. National Institutes of Health (NIH). URL:[Link]
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35 constitutional isomers of molecular formula C5H9Cl. DocBrown's Advanced Organic Chemistry. URL:[Link]
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Cas 764-37-4, OXY-3-PENTENE (pent-3-en-1-ol). LookChem. URL:[Link]
Sources
- 1. 2-Pentene, 5-chloro-, (2E)- | C5H9Cl | CID 6436376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy (Z)-5-Chloropent-2-ene | 53543-44-5 [smolecule.com]
- 3. (E)-5-chloropent-2-ene | 10524-07-9 [chemnet.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. 35 constitutional isomers of molecular formula C5H9Cl C5H9Br C5H9I C5H9F, structural isomers, E/Z geometrical & R/S optical stereoisomers, IUPAC names, skeletal formula doc brown's advanced organic chemistry notes [docbrown.info]
- 7. lookchem.com [lookchem.com]
